3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazole core substituted with a methoxyethyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the benzo[d]oxazole core with a suitable methoxyethyl halide in the presence of a base such as potassium carbonate.
Attachment of the Dioxaborolane Moiety: The final step involves the Suzuki-Miyaura coupling reaction between the benzo[d]oxazole derivative and a boronic acid or ester, facilitated by a palladium catalyst and a base
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzo[d]oxazole core can be reduced to form dihydro derivatives.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction, forming new carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like tetrahydrofuran
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of new carbon-carbon bonded products
Scientific Research Applications
3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one depends on its application:
In Organic Synthesis: Acts as a versatile intermediate that can undergo various transformations to form complex molecules.
In Biological Systems: May interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester moiety but different core structure.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar boronic ester moiety but different heterocyclic core.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Similar boronic ester moiety but different core structure.
Properties
Molecular Formula |
C16H22BNO5 |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)11-6-7-12-13(10-11)21-14(19)18(12)8-9-20-5/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
WTZUYZLSQVKTHW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)O3)CCOC |
Origin of Product |
United States |
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